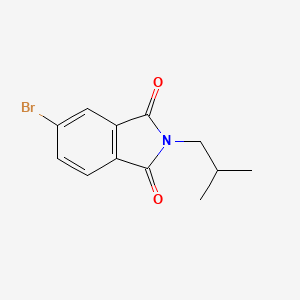

4-bromo-N-isobutylphthalimide

Description

N-(4-Bromobutyl)phthalimide (CAS# 5394-18-3) is a brominated phthalimide derivative with the molecular formula C₁₂H₁₂BrNO₂. Its structure features a phthalimide core (a fused benzene ring with two ketone groups and an imide nitrogen) substituted with a 4-bromobutyl chain. This compound is pivotal in organic synthesis, particularly for preparing imidazo[4,5-b]pyridine derivatives and calix[4]arene-based oxamate ligands . Its bromine substituent serves as a reactive site for nucleophilic substitution, enabling its use in cross-coupling reactions and the construction of complex macrocyclic systems. Synthetically, it is derived from raw materials like 1,4-dibromobutane and potassium phthalimide .

Properties

IUPAC Name |

5-bromo-2-(2-methylpropyl)isoindole-1,3-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12BrNO2/c1-7(2)6-14-11(15)9-4-3-8(13)5-10(9)12(14)16/h3-5,7H,6H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WTPRIVSTPSNYJN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CN1C(=O)C2=C(C1=O)C=C(C=C2)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12BrNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

282.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-bromo-N-isobutylphthalimide typically involves the bromination of N-isobutylphthalimide. The reaction can be carried out using bromine or N-bromosuccinimide (NBS) as the brominating agent in the presence of a suitable solvent like carbon tetrachloride or chloroform. The reaction is usually conducted under reflux conditions to ensure complete bromination .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors, which allow for better control over reaction conditions and improved safety. The use of automated systems can also enhance the efficiency and yield of the production process .

Chemical Reactions Analysis

Types of Reactions

4-bromo-N-isobutylphthalimide can undergo various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

Oxidation Reactions: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.

Reduction Reactions: The bromine atom can be reduced to form the corresponding hydrogenated compound.

Common Reagents and Conditions

Substitution: Common reagents include sodium azide, potassium thiolate, and sodium alkoxide. These reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used under mild conditions.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with sodium azide yields the corresponding azide derivative, while oxidation with hydrogen peroxide forms the N-oxide .

Scientific Research Applications

4-bromo-N-isobutylphthalimide has several applications in scientific research:

Organic Synthesis: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

Material Science: The compound is utilized in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

Biological Studies: It serves as a building block for the synthesis of biologically active molecules, including enzyme inhibitors and receptor modulators.

Mechanism of Action

The mechanism of action of 4-bromo-N-isobutylphthalimide depends on its specific application. In organic synthesis, it acts as a versatile intermediate that can undergo various transformations. In biological systems, its mechanism of action involves interactions with specific molecular targets, such as enzymes or receptors, leading to modulation of their activity. The exact pathways and targets can vary depending on the specific derivative or application .

Comparison with Similar Compounds

Structure and Properties :

- Molecular formula: C₁₄H₈ClNO₂ (inferred from structure).

- Features a chlorine atom at the 3-position and a phenyl group attached to the imide nitrogen.

- Rigid aromatic structure due to the phenyl substituent, enhancing thermal stability.

Key Differences :

- The phenyl group introduces steric hindrance and π-conjugation, unlike the flexible 4-bromobutyl chain in N-(4-Bromobutyl)phthalimide.

- Chlorine is less reactive than bromine in substitution reactions, limiting its utility in certain synthetic pathways.

4-Amino-N-methylphthalimide

Structure and Properties :

- Molecular formula: C₉H₈N₂O₂ , molecular weight: 176.17 g/mol.

- Contains an amino group at the 4-position and a methyl group on the imide nitrogen .

Key Differences :

- The amino group enables nucleophilic reactions (e.g., acylation), contrasting with the electrophilic bromine in N-(4-Bromobutyl)phthalimide.

- The methyl group reduces steric bulk compared to larger substituents like phenyl or bromobutyl.

Other Phthalimide Derivatives

- N-Hydroxyphthalimide : Contains a hydroxyl group, facilitating hydrogen bonding and oxidation reactions. Used in radical initiators and catalysis ().

- N-Chlorophthalimide : Features a chlorine atom, similar to 3-chloro-N-phenyl-phthalimide, but lacks aromatic substituents. Applied in electrophilic chlorination reactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.